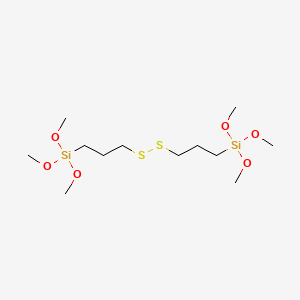![molecular formula C12H11ClN2O B8773237 Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-](/img/structure/B8773237.png)
Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- is a heterocyclic compound that features a pyrrolopyridine core with a chlorine substituent at the 5-position and a cyclobutyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nitrogen source.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanone moiety to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclopropyl)methanone
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclopentyl)methanone
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclohexyl)methanone
Uniqueness
Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl- is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C12H11ClN2O/c13-9-6-15-12-8(4-5-14-12)10(9)11(16)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
Clave InChI |
DJQMWJUTKVSFRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2=C3C=CNC3=NC=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)

![4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)






![2-(hydroxymethyl)-Furo[3,4-b]pyridin-5(7H)-one](/img/structure/B8773266.png)

